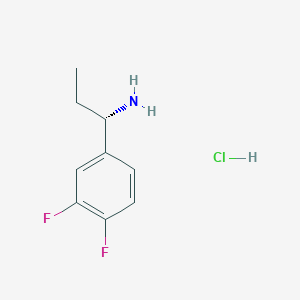

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1S)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N.ClH/c1-2-9(12)6-3-4-7(10)8(11)5-6;/h3-5,9H,2,12H2,1H3;1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFNPNSBDYSQAL-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C1=CC(=C(C=C1)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40704237 | |

| Record name | (1S)-1-(3,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847448-46-8, 847448-32-2 | |

| Record name | (1S)-1-(3,4-Difluorophenyl)propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40704237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride chemical properties

An In-Depth Technical Guide to (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Introduction: A Key Chiral Building Block in Modern Medicinal Chemistry

This compound is a chiral primary amine that has emerged as a significant intermediate in the field of drug discovery and development. Its structure, which combines a stereochemically defined center with a difluorinated phenyl ring, makes it a valuable scaffold for the synthesis of complex, optically active pharmaceutical compounds. The presence of fluorine atoms can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making this compound a desirable starting point for creating new therapeutic agents.[1] This guide provides a comprehensive technical overview of its chemical properties, analytical characterization, applications, and handling protocols, tailored for researchers and scientists in the pharmaceutical and chemical industries.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are essential for its proper handling, storage, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁F₂N·HCl | [2][3] |

| Molecular Weight | 207.65 g/mol (as HCl salt) | [2] |

| CAS Number | 847448-46-8 | [2] |

| MDL Number | MFCD12757716 | [2] |

| Appearance | Solid | [4] |

| Melting Point | 146 °C (for a related isomer) | |

| Storage Conditions | Store in a cool, dry, well-ventilated area in a tightly-closed container. Hygroscopic, store under inert gas. | [4][5] |

Role in Asymmetric Synthesis

The primary utility of this compound lies in its role as a chiral building block. The "(S)" designation at the stereocenter is critical, as biological systems, such as enzymes and receptors, are inherently chiral. The ability to introduce a specific enantiomer into a drug candidate is paramount for achieving selective therapeutic effects and minimizing off-target side effects.

While specific, detailed synthetic routes for this exact compound are proprietary and not extensively published in public literature, its structural motifs are analogous to key intermediates used in the synthesis of major pharmaceuticals. For instance, the structurally related compound (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine is a crucial intermediate in the synthesis of the antiplatelet agent Ticagrelor.[6][7][8] The syntheses of such chiral amines often involve sophisticated methods like stereoselective reduction of a corresponding ketone or enzymatic resolution to isolate the desired enantiomer. The difluorophenyl moiety is typically introduced early in the synthetic sequence, starting from precursors like 1,2-difluorobenzene.[6][8]

Analytical Characterization Workflow

A robust analytical framework is essential to confirm the identity, purity, and stereochemical integrity of this compound. A multi-technique approach is standard practice in a research and development setting.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 847448-46-8 [m.chemicalbook.com]

- 3. 847448-46-8[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 4. (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride | 2891580-96-2 [sigmaaldrich.cn]

- 5. aksci.com [aksci.com]

- 6. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 7. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride CAS 847448-46-8

An In-depth Technical Guide to (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride (CAS 847448-46-8)

Introduction: A Key Building Block in Modern Medicinal Chemistry

This compound is a chiral amine that serves as a crucial intermediate and building block in drug discovery and development.[1] Its structure, featuring a stereochemically defined amine on a short alkyl chain attached to a difluorinated phenyl ring, makes it a valuable scaffold for creating complex, optically active pharmaceutical compounds.[1] The presence of the 3,4-difluoro substitution is particularly significant; fluorine atoms can enhance metabolic stability, improve binding affinity to biological targets by participating in hydrogen bonds or other non-covalent interactions, and modify the lipophilicity and bioavailability of a final drug candidate.[1]

This guide provides a comprehensive technical overview of this compound, intended for researchers, synthetic chemists, and drug development professionals. We will explore its chemical properties, a representative synthetic approach, robust analytical methodologies for quality control, key applications, and essential safety protocols.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical entity is the cornerstone of its effective application in research and development.

| Property | Value | Source |

| CAS Number | 847448-46-8 | [2][3][4][5] |

| Molecular Formula | C₉H₁₁F₂N · HCl | [3][5] |

| Molecular Weight | 207.65 g/mol (Hydrochloride Salt) | Derived from Free Base MW of 171.19 g/mol [3][5] |

| IUPAC Name | (1S)-1-(3,4-difluorophenyl)propan-1-amine;hydrochloride | [6] |

| Appearance | Solid | |

| Storage | Store in a cool, dry place under an inert atmosphere. | [7] |

| Canonical SMILES | CCC(C1=CC(=C(C=C1)F)F)N.Cl | [1] |

| InChI Key | RXYPROYXZWFRHT-FVGYRXGTSA-N | [1] |

Synthesis and Manufacturing: A Representative Pathway

While multiple proprietary methods exist for the synthesis of chiral amines, a common and logical approach involves the asymmetric reductive amination of a prochiral ketone. This method provides excellent control over the stereochemistry, which is critical for pharmaceutical applications. The following protocol is a representative, field-proven pathway.

Workflow for the Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine HCl

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 847448-46-8 [m.chemicalbook.com]

- 3. This compound CAS#: 847448-46-8 [chemicalbook.com]

- 4. 847448-46-8[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 5. This compound - CAS:847448-46-8 - 深圳市迪克曼科技开发有限公司 [dkmchem.hk]

- 6. PubChemLite - (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride (C9H11F2N) [pubchemlite.lcsb.uni.lu]

- 7. aksci.com [aksci.com]

An In-depth Technical Guide to the Molecular Structure of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry, primarily serving as a key building block in the synthesis of advanced pharmaceutical intermediates. The presence of a stereogenic center and a difluorinated phenyl ring imparts unique physicochemical properties that are highly sought after in modern drug design. This guide provides a comprehensive technical overview of its molecular structure, stereochemistry, and the analytical techniques pivotal for its characterization. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from analogous structures and established chemical principles to offer a robust framework for its synthesis and structural elucidation.

Introduction: The Significance of a Chiral Fluorinated Amine

Chiral amines are ubiquitous structural motifs in a vast array of pharmaceuticals and bioactive molecules.[1] The specific three-dimensional arrangement of substituents around a chiral center is often critical for biological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even elicit undesirable side effects.[2] Furthermore, the incorporation of fluorine atoms into drug candidates has become a prevalent strategy in medicinal chemistry to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[3][4]

This compound emerges at the intersection of these two crucial areas of drug discovery. Its structural similarity to intermediates used in the synthesis of blockbuster drugs underscores its importance. For instance, the structurally related compound, (1R,2S)-2-(3,4-difluorophenyl)cyclopropylamine, is a key intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor.[5][6] This guide will delve into the intricacies of the molecular architecture of this compound, providing a detailed roadmap for its unequivocal identification and characterization.

Molecular Structure and Stereochemistry

The molecular structure of this compound is defined by a propyl amine backbone, a chiral center at the C1 position, and a 3,4-difluorophenyl substituent. The hydrochloride salt form enhances its stability and water solubility, which is often advantageous for handling and formulation.

Key Structural Features:

-

Molecular Formula: C₉H₁₁F₂N · HCl[7]

-

CAS Number: 847448-46-8[8]

-

Chiral Center: The C1 carbon of the propan-1-amine chain is a stereogenic center, giving rise to two enantiomers, (S) and (R). The (S)-configuration is explicitly defined in the topic of this guide.

-

3,4-Difluorophenyl Group: The two fluorine atoms on the phenyl ring significantly influence the electronic properties of the molecule, enhancing its potential for specific interactions with biological targets.

-

Hydrochloride Salt: The amine group is protonated, forming an ammonium salt with the chloride counter-ion. This ionic character generally imparts crystallinity and improves aqueous solubility.

Caption: Predicted major fragmentation pathways in mass spectrometry.

Crystallographic Analysis

While a crystal structure for this compound is not publicly available, insights can be drawn from related structures like phenethylamine hydrochloride. T[9]he crystal packing is expected to be dominated by hydrogen bonding between the ammonium protons and the chloride anions, as well as potential π-π stacking interactions between the difluorophenyl rings.

Hypothetical Crystallographic Protocol:

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/diethyl ether).

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration of the chiral center.

The absolute configuration determined by X-ray crystallography would provide the ultimate confirmation of the (S)-stereochemistry.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery. Its molecular structure, characterized by a specific stereochemistry and a difluorinated aromatic ring, can be thoroughly investigated using a combination of enantioselective synthesis and modern analytical techniques. This guide provides a comprehensive framework for understanding and characterizing this important molecule, even in the absence of extensive published experimental data. The predictive models for its spectroscopic and structural properties presented here offer a solid foundation for researchers working with this and related compounds.

References

-

Journal of Organic Chemistry & Process Research. (n.d.). Novel synthesis of Ticagrelor, an ant. Retrieved January 19, 2026, from [Link]

-

MDPI. (2024, February 25). Does Conformation Affect the Analytical Response? A Structural and Infrared Spectral Evaluation of Phenethylamines (2C-H, 25H-NBOH, and 25I-NBOMe) Using In Silico Methodology. Retrieved January 19, 2026, from [Link]

-

CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. Retrieved January 19, 2026, from [Link]

-

Acmec Biochemical. (n.d.). This compound,95%. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Structure of phenethylamine hydrochloride. Retrieved January 19, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved January 19, 2026, from [Link]

-

SynZeal. (n.d.). Ticagrelor Intermediate | 145783-14-8. Retrieved January 19, 2026, from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved January 19, 2026, from [Link]

-

University of York. (n.d.). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. Retrieved January 19, 2026, from [Link]

-

SpectraBase. (n.d.). N-Propyl-1-phenylpropan-1-amine - Optional[13C NMR] - Chemical Shifts. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Conformational equilibrium and hydrogen bonding in liquid 2-phenylethylamine explored by Raman spectroscopy and theoretical calculations. Retrieved January 19, 2026, from [Link]

-

Pharmaceutical Technology. (2015, February 2). Chiral Resolution with and without Resolving Agents. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). The calculated 1H-NMR and 13C-NMR isotropic chemical shifts. Retrieved January 19, 2026, from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Retrieved January 19, 2026, from [Link]

-

PubChemLite. (n.d.). (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride. Retrieved January 19, 2026, from [Link]

-

University of Calgary. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 19, 2026, from [Link]

-

YouTube. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved January 19, 2026, from [Link]

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). (1R)-1-(3,4-Difluorophenyl)ethan-1-amine. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). Conformational study of 2-phenylethylamine by molecular-beam Fourier transform microwave spectroscopy. Retrieved January 19, 2026, from [Link]

-

Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved January 19, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-Phenylpropan-1-amine. Retrieved January 19, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines | MDPI [mdpi.com]

- 5. jocpr.com [jocpr.com]

- 6. An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 847448-46-8[this compound 95%]- Jizhi Biochemical [acmec.com.cn]

- 8. This compound | 847448-46-8 [m.chemicalbook.com]

- 9. azom.com [azom.com]

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of (S)-1-(3,4-Difluorophenyl)propan-1-amine Hydrochloride

Introduction

(S)-1-(3,4-Difluorophenyl)propan-1-amine is a critical chiral building block in medicinal chemistry and pharmaceutical development. Its stereochemically defined structure, featuring a primary amine on a difluorinated phenyl ring, is a key component in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The synthesis of this compound as a single enantiomer, specifically the hydrochloride salt for improved stability and handling, presents a significant challenge. The primary goal is to achieve high enantiomeric purity in a scalable and efficient manner.

This guide provides a comprehensive overview of the primary synthetic strategies employed to produce this compound. We will explore two robust and field-proven pathways: Asymmetric Synthesis via a Chiral Auxiliary and Classical Resolution of a Racemic Mixture. The discussion will delve into the mechanistic underpinnings of each step, the rationale behind procedural choices, and detailed experimental protocols suitable for a research and development setting.

Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution

The selection of a synthetic route hinges on factors such as required purity, scalability, cost of goods, and available expertise. The two principal strategies diverge at a fundamental level: one builds the desired stereocenter directly (asymmetric synthesis), while the other creates a mixture of stereoisomers and separates them later (chiral resolution).

Caption: High-level decision-making in the synthesis of chiral amines.

Pathway 1: Asymmetric Synthesis Using a Chiral Auxiliary

This modern approach introduces chirality early in the synthesis by employing a removable chiral auxiliary. The tert-butanesulfinamide (tBS) method, developed by Ellman, is a premier example, valued for its reliability and high diastereoselectivity across a wide range of substrates.[1][2] The auxiliary directs the stereochemical outcome of a key reduction step, after which it is cleaved to yield the desired chiral amine.

Core Principle: Diastereoselective Reduction

The synthesis hinges on the condensation of a prochiral ketone with (R)-tert-butanesulfinamide to form an N-sulfinyl ketimine. The bulky tert-butyl group on the sulfinamide auxiliary effectively shields one face of the C=N double bond. Subsequent reduction with a hydride reagent preferentially occurs from the less hindered face, leading to the formation of one diastereomer in high excess.

Synthetic Workflow

Caption: Workflow for asymmetric synthesis via a chiral auxiliary.

Step-by-Step Methodology & Rationale

Step 1: Synthesis of 3,4-Difluoropropiophenone (Prochiral Ketone)

-

Reaction: Friedel-Crafts acylation of 1,2-difluorobenzene with propionyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).

-

Causality: The Friedel-Crafts reaction is a classic and efficient method for forming carbon-carbon bonds on aromatic rings. 1,2-difluorobenzene is the logical starting material to install the required substitution pattern. The reaction is typically performed at low temperatures to control reactivity and minimize side products.

Step 2: Condensation with (R)-tert-Butanesulfinamide

-

Reaction: The ketone (3,4-difluoropropiophenone) is condensed with (R)-tert-butanesulfinamide in the presence of a dehydrating agent, such as titanium(IV) ethoxide (Ti(OEt)₄), to form the corresponding N-tert-butanesulfinyl imine.

-

Causality: The formation of the imine is a reversible equilibrium reaction. A Lewis acid like Ti(OEt)₄ is used to activate the ketone carbonyl group and to sequester the water produced, driving the reaction to completion.[1] The choice of the (R)-enantiomer of the auxiliary is critical for ultimately obtaining the (S)-enantiomer of the amine.

Step 3: Diastereoselective Reduction of the N-Sulfinyl Imine

-

Reaction: The imine intermediate is reduced to the corresponding sulfinamide. Sodium borohydride (NaBH₄) is a common and effective reducing agent for this transformation.

-

Causality: This is the key stereochemistry-defining step. The chiral sulfinyl group directs the hydride attack to one face of the C=N bond. The bulky tert-butyl group provides steric hindrance, forcing the nucleophilic hydride to approach from the opposite, less hindered face, resulting in a high diastereomeric excess (d.e.).[3]

Step 4: Deprotection and Hydrochloride Salt Formation

-

Reaction: The N-tert-butanesulfinyl group is cleaved from the amine using a strong acid, typically hydrochloric acid (HCl) in a solvent like methanol or diethyl ether.

-

Causality: The sulfinamide linkage is labile under strong acidic conditions. This step simultaneously removes the chiral auxiliary and protonates the resulting free amine to form the stable and easily isolable hydrochloride salt in a single operation.

Experimental Protocol

-

Imine Formation: To a solution of 3,4-difluoropropiophenone (1.0 eq) in THF (tetrahydrofuran) is added (R)-tert-butanesulfinamide (1.05 eq) followed by Ti(OEt)₄ (2.0 eq). The mixture is heated to reflux for 12-18 hours. The reaction is monitored by TLC (thin-layer chromatography) for the disappearance of the ketone.

-

Workup 1: Upon completion, the reaction is cooled to room temperature and poured into an equal volume of brine with vigorous stirring. The resulting slurry is filtered through celite, and the filter cake is washed with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Reduction: The crude N-sulfinyl imine is dissolved in THF and cooled to -40 °C in an acetone/dry ice bath. Sodium borohydride (NaBH₄) (1.5 eq) is added portion-wise, maintaining the internal temperature below -35 °C. The reaction is stirred for 3-4 hours.

-

Workup 2: The reaction is quenched by the slow addition of methanol, followed by saturated aqueous ammonium chloride solution. The mixture is warmed to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated.

-

Deprotection/Salt Formation: The crude sulfinamide is dissolved in methanol, and a 4M solution of HCl in dioxane (3.0 eq) is added. The mixture is stirred at room temperature for 1 hour. The solvent is removed under reduced pressure, and the resulting solid is triturated with diethyl ether to afford this compound as a white solid.

Pathway 2: Synthesis via Chiral Resolution of a Racemic Amine

This classical pathway involves the non-stereoselective synthesis of the amine, followed by separation of the two enantiomers. The most common method for resolving amines is through the formation of diastereomeric salts using a chiral resolving agent.[4] This technique leverages the different physical properties (primarily solubility) of the resulting diastereomeric salts to effect a separation by crystallization.

Core Principle: Diastereomeric Salt Crystallization

A racemic amine [(R/S)-Amine] is reacted with a single enantiomer of a chiral acid, for example, L-(+)-tartaric acid [(+)-TA]. This reaction forms a pair of diastereomeric salts: [(S)-Amine·(+)-TA] and [(R)-Amine·(+)-TA]. These salts are not mirror images and thus have different solubilities in a given solvent system. With careful selection of solvent and crystallization conditions, one diastereomer will preferentially crystallize, allowing it to be separated by filtration.

Synthetic Workflow

Caption: Workflow for synthesis via chiral resolution.

Step-by-Step Methodology & Rationale

Step 1: Synthesis of Racemic 1-(3,4-Difluorophenyl)propan-1-amine

-

Reaction: Reductive amination of 3,4-difluoropropiophenone. This can be achieved by treating the ketone with an ammonia source (e.g., ammonium acetate) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.[5][6]

-

Causality: Reductive amination is a highly efficient method for synthesizing amines from carbonyl compounds.[7][8] In this non-asymmetric version, the imine intermediate is formed in situ and immediately reduced without any stereochemical control, yielding a 50:50 mixture of the (R) and (S) enantiomers (a racemic mixture).

Step 2: Diastereomeric Salt Formation and Resolution

-

Reaction: The racemic amine is dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with a sub-stoichiometric amount (approx. 0.5 eq) of L-(+)-tartaric acid.

-

Causality: Using half an equivalent of the resolving agent ensures that only the less soluble diastereomeric salt will crystallize, leading to a more efficient separation. The mixture is typically heated to ensure complete dissolution and then slowly cooled to promote the formation of high-purity crystals. The solid is collected by filtration, yielding the enriched diastereomeric salt.

Step 3: Liberation of the Free Amine and Final Salt Formation

-

Reaction: The isolated diastereomeric salt is treated with a base (e.g., aqueous sodium hydroxide) to deprotonate the amine and break the salt. The liberated free (S)-amine is extracted into an organic solvent.

-

Causality: This step isolates the desired enantiomerically pure free amine from the chiral resolving agent, which remains in the aqueous layer as its sodium salt. The purified free amine is then treated with hydrochloric acid to yield the final target compound.

Experimental Protocol

-

Racemic Amine Synthesis: To a solution of 3,4-difluoropropiophenone (1.0 eq) in methanol is added ammonium acetate (10 eq) and sodium cyanoborohydride (1.5 eq). The mixture is stirred at room temperature for 24 hours.

-

Workup 1: The solvent is removed, and the residue is taken up in water and 2M NaOH. The aqueous layer is extracted with diethyl ether. The combined organic layers are dried and concentrated to give the racemic amine.

-

Resolution: The racemic amine (1.0 eq) is dissolved in ethanol. A solution of L-(+)-tartaric acid (0.5 eq) in ethanol is added. The mixture is heated to boiling and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath.

-

Isolation: The resulting crystalline solid is collected by vacuum filtration and washed with cold ethanol. The enantiomeric purity of the amine in the salt can be checked at this stage (e.g., by chiral HPLC). The crystallization may be repeated to improve purity.

-

Liberation and Salt Formation: The purified diastereomeric salt is suspended in water, and 2M NaOH is added until the pH is >12. The mixture is extracted with dichloromethane. The combined organic layers are dried and concentrated. The resulting free (S)-amine is dissolved in diethyl ether, and 2M HCl in diethyl ether is added until precipitation is complete. The solid is filtered and dried to yield this compound.

Comparative Summary of Synthetic Pathways

| Feature | Pathway 1: Asymmetric Synthesis | Pathway 2: Chiral Resolution |

| Stereocontrol | Proactive: Chirality is installed directly. | Retroactive: Racemate is synthesized and then separated. |

| Theoretical Yield | Up to 100% | Maximum of 50% (without a racemization/recycle loop). |

| Key Reagents | Chiral Auxiliary (e.g., tert-butanesulfinamide) | Chiral Resolving Agent (e.g., L-tartaric acid) |

| Pros | High efficiency, avoids wasting 50% of material, often fewer steps overall. | Uses well-established, classical techniques; can be cost-effective if resolving agent is inexpensive. |

| Cons | Chiral auxiliaries can be expensive; requires careful control of reaction conditions. | Inherently inefficient yield; requires optimization of crystallization; may need multiple recrystallizations. |

| Typical e.e. | >98% | >99% (after recrystallization) |

Conclusion

Both asymmetric synthesis and chiral resolution represent viable and robust strategies for the preparation of this compound. The choice between them is a classic process chemistry decision.

-

Asymmetric synthesis using a chiral auxiliary like tert-butanesulfinamide is often preferred in modern drug development for its elegance and efficiency. It maximizes atom economy by avoiding the loss of the undesired enantiomer and provides a direct, highly stereocontrolled route to the target molecule.

-

Chiral resolution remains a powerful and practical tool, especially when the resolving agent is inexpensive and the crystallization process is well-optimized. While its theoretical yield is capped at 50%, its operational simplicity can be advantageous, particularly at smaller scales or when the cost of the chiral auxiliary for the asymmetric route is prohibitive.

Ultimately, the optimal pathway will be determined by a thorough evaluation of project-specific economic, scalability, and timeline considerations.

References

-

Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from patents.google.com.

-

Benchchem. (n.d.). (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride. Retrieved from benchchem.com.

-

PrepChem.com. (n.d.). Synthesis of 3',5'-difluoropropiophenone. Retrieved from prepchem.com.

-

Google Patents. (n.d.). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Retrieved from patents.google.com.

-

Wikipedia. (n.d.). Chiral resolution. Retrieved from en.wikipedia.org.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from masterorganicchemistry.com.

- White, J. (2018). Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle.

-

ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com.

-

BLD Pharmatech. (n.d.). (S)-1-(3,4,5-Trifluorophenyl)propan-1-amine hydrochloride. Retrieved from bldpharm.com.

-

PubMed. (2025). The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. Retrieved from pubmed.ncbi.nlm.nih.gov.

-

The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. Retrieved from youtube.com.

-

ChemScene. (n.d.). 1-(3,4-Difluorophenyl)cyclopropan-1-amine hydrochloride. Retrieved from chemscene.com.

-

Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from chem.libretexts.org.

-

Chem Help ASAP. (2020). reductive amination & secondary amine synthesis. Retrieved from youtube.com.

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from pharmtech.com.

-

PubMed. (2013). Asymmetric synthesis of amines using tert-butanesulfinamide. Retrieved from pubmed.ncbi.nlm.nih.gov.

-

MDPI. (n.d.). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from mdpi.com.

-

Organic Syntheses. (n.d.). Synthesis of Highly Enantiomerically Enriched Amines by Asymmetric Transfer Hydrogenation of N-(tert-Butylsulfinyl) Imines. Retrieved from orgsyn.org.

-

Benchchem. (n.d.). Synthesis routes of 3,4-Difluorophenol. Retrieved from benchchem.com.

-

Royal Society of Chemistry. (2023). Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. Retrieved from pubs.rsc.org.

-

ChemicalBook. (n.d.). This compound | 847448-46-8. Retrieved from chemicalbook.com.

-

Benchchem. (n.d.). A Comparative Guide to Chiral Resolving Agents for 1-(3-Fluorophenyl)ethanamine. Retrieved from benchchem.com.

-

Acmec Biochemical. (n.d.). This compound,95%. Retrieved from acmec-biochem.com.

-

ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com.

-

Yale University. (n.d.). Asymmetric Synthesis of Amines - Ellman Laboratory. Retrieved from ellman.yale.edu.

-

Sci-Hub. (n.d.). Synthesis of 3,4-Difluorophenylarsonic Acid. Retrieved from sci-hub.se.

-

Organic Chemistry Portal. (n.d.). Difluoroalkane synthesis by fluorination or substitution. Retrieved from organic-chemistry.org.

Sources

- 1. Asymmetric synthesis of amines using tert-butanesulfinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Chiral resolution - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Proposed Mechanism of Action of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride is a chiral amine whose specific mechanism of action is not extensively documented in publicly available literature. However, its structural similarity to known psychoactive compounds, particularly substituted amphetamines, provides a strong basis for postulating its pharmacological targets. This guide synthesizes information on analogous compounds to propose a primary mechanism of action centered on the Trace Amine-Associated Receptor 1 (TAAR1), with a secondary focus on the modulation of monoamine transporters. We will delve into the intricacies of these systems, providing a theoretical framework and practical experimental designs to elucidate the compound's precise biological activity.

Introduction and Structural Analysis

This compound belongs to the phenethylamine class of compounds. Its core structure, a phenyl ring attached to a propyl-amine chain, is a common scaffold for molecules that interact with the central nervous system. The "S" designation indicates a specific stereoisomer, which can be critical for receptor binding and pharmacological activity. The difluoro-substitution on the phenyl ring at positions 3 and 4 is particularly noteworthy, as halogenation can significantly alter a compound's potency, selectivity, and metabolic stability.

Given the structural parallels to compounds like 3,4-Difluoroamphetamine (DFA) and other fluoro-substituted amphetamines, it is highly probable that this compound functions as a modulator of monoaminergic systems.[1] The most compelling hypothesis is its action as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1).

Primary Postulated Mechanism: TAAR1 Agonism

TAAR1 is a G-protein coupled receptor (GPCR) that has emerged as a promising target for neuropsychiatric disorders.[2] Unlike classical monoamine receptors, TAAR1 is activated by trace amines, a class of endogenous compounds structurally related to dopamine, serotonin, and norepinephrine.[3] Many synthetic phenethylamines, including amphetamines, are potent TAAR1 agonists.[4]

The Role of TAAR1 in Neurotransmission

TAAR1 is expressed in key brain regions associated with monoaminergic regulation, including the ventral tegmental area (VTA).[4] Its activation can modulate the activity of dopamine, serotonin, and glutamate neurotransmitter systems.[5][6] A key feature of TAAR1 agonism is its potential to offer therapeutic benefits for conditions like schizophrenia without the direct dopamine D2 receptor blockade that characterizes traditional antipsychotics.[7][8] This novel mechanism may lead to a reduced burden of side effects, such as extrapyramidal symptoms and metabolic changes.[7][8]

Signaling Cascade of TAAR1 Activation

Upon agonist binding, TAAR1 primarily couples to the Gαs subunit of the heterotrimeric G-protein complex. This initiates a signaling cascade that leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Increased intracellular cAMP levels then activate Protein Kinase A (PKA), which can phosphorylate various downstream targets, ultimately influencing neuronal excitability and neurotransmitter release.

Figure 1: Postulated TAAR1 Signaling Pathway.

Secondary Postulated Mechanism: Monoamine Transporter Modulation

Structurally related compounds, such as 3-fluoroamphetamine and 4-fluoroamphetamine, are known to act as releasing agents and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin by interacting with their respective transporters (DAT, NET, and SERT).[9][10] It is plausible that this compound shares these properties.

| Compound | Primary Action | Transporter Affinity |

| 3-Fluoroamphetamine | Dopamine and norepinephrine releaser | High for DAT and NET, lower for SERT[10] |

| 4-Fluoroamphetamine | Dopamine, norepinephrine, and serotonin releaser/reuptake inhibitor | Moderate affinity for DAT, NET, and SERT[9] |

| 3,4-Difluoroamphetamine | Weak serotonin releasing agent | Lower affinity for SERT compared to MDA[1] |

Table 1: Comparison of Monoamine Transporter Activity of Structurally Similar Compounds.

The difluoro substitution at the 3 and 4 positions, as seen in 3,4-difluoroamphetamine (DFA), has been shown to result in weaker activity as a serotonin releasing agent.[1] This suggests that this compound might exhibit more selective effects on dopamine and norepinephrine systems.

Experimental Protocols for Mechanism of Action Elucidation

To validate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments are recommended.

In Vitro Assays

-

Receptor Binding Assays:

-

Objective: To determine the binding affinity of the compound for human TAAR1 and the monoamine transporters (DAT, NET, SERT).

-

Methodology:

-

Prepare cell membranes expressing the target receptor/transporter.

-

Incubate the membranes with a radiolabeled ligand specific for the target.

-

Add increasing concentrations of this compound.

-

Measure the displacement of the radioligand to determine the inhibitory constant (Ki).

-

-

-

Functional Assays:

-

Objective: To assess the functional activity of the compound at TAAR1 (agonist, antagonist, or inverse agonist) and its effect on monoamine transporter function (uptake inhibition or release).

-

Methodology (TAAR1):

-

Use a cell line expressing TAAR1 and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

-

Treat the cells with varying concentrations of the test compound.

-

Measure the reporter gene activity to quantify cAMP production.

-

-

Methodology (Transporters):

-

Use synaptosomes or cells expressing DAT, NET, or SERT.

-

For uptake assays, incubate with a radiolabeled monoamine (e.g., [3H]dopamine) in the presence of the test compound.

-

For release assays, pre-load the cells with a radiolabeled monoamine and then expose them to the test compound.

-

Measure the radioactivity inside and outside the cells.

-

-

Figure 2: Recommended Experimental Workflow.

In Vivo Studies

-

In Vivo Microdialysis:

-

Objective: To measure the effects of the compound on extracellular levels of dopamine, norepinephrine, and serotonin in specific brain regions of awake, freely moving animals.

-

Methodology:

-

Implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, nucleus accumbens).

-

Administer the test compound systemically.

-

Collect dialysate samples at regular intervals.

-

Analyze the samples for monoamine content using HPLC.

-

-

-

Behavioral Pharmacology:

-

Objective: To assess the psychoactive effects of the compound in animal models relevant to neuropsychiatric disorders.

-

Methodology:

-

Locomotor Activity: To measure stimulant or sedative effects.

-

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: A model of sensorimotor gating deficits relevant to schizophrenia. TAAR1 agonists are expected to reverse PPI deficits induced by psychomimetics.

-

Drug Discrimination: To compare the subjective effects of the compound to known drugs (e.g., amphetamine, MDMA).

-

-

Conclusion

While direct experimental data for this compound is currently lacking, a strong theoretical framework based on its chemical structure points towards a primary mechanism of action as a TAAR1 agonist. This is a promising avenue for the development of novel therapeutics for neuropsychiatric conditions. Additionally, a secondary mechanism involving the modulation of monoamine transporters is also highly plausible and warrants investigation. The experimental protocols outlined in this guide provide a clear path forward for the comprehensive pharmacological characterization of this compound. Further research is essential to confirm these hypotheses and to fully understand the therapeutic potential of this compound.

References

- Frontiers. (2024, October 30).

- NCBI Bookshelf. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia.

- Wikipedia. 3,4-Difluoroamphetamine.

- Wikipedia. TAAR1.

- F1000Research. (2022). Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies.

- Frontiers. TAAR1 in Addiction: Looking Beyond the Tip of the Iceberg.

- Benchchem. (S)-1-(2,5-Difluorophenyl)propan-1-amine Hydrochloride.

- Wikipedia. 4-Fluoroamphetamine.

- PubChem. (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride.

- Archives of Psychiatry Research. (2022).

- Wikipedia. 3-Fluoroamphetamine.

- Canadian Journal of Health Technologies. (2022, July 14). Trace Amine-Associated Receptor 1 Agonists for Schizophrenia.

- PMC.

- PMC - NIH. (2022). Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764)

Sources

- 1. 3,4-Difluoroamphetamine - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. Trace amine–associated receptor 1 agonists differentially regulate dopamine transporter function - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trace amine-associated receptor 1 (TAAR1) agonists for psychosis: protocol for a living systematic review and meta-analysis of human and non-human studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia | Canadian Journal of Health Technologies [canjhealthtechnol.ca]

- 9. 4-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

- 10. 3-Fluoroamphetamine - Wikipedia [en.wikipedia.org]

(S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride spectral data (NMR, MS, IR)

An In-Depth Technical Guide to the Spectral Analysis of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

Introduction

This compound is a chiral amine of significant interest in pharmaceutical research and development. As a key building block, its structural integrity and stereochemical purity are paramount. This guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—used to characterize this compound. The methodologies and interpretations presented herein are grounded in established principles and are designed to provide researchers, scientists, and drug development professionals with a practical framework for structural elucidation and quality control.

The hydrochloride salt form enhances the compound's stability and solubility, but also introduces specific considerations for spectral analysis, particularly in NMR and IR spectroscopy, which this guide will address in detail.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution. Both ¹H (proton) and ¹³C (carbon) NMR provide detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

Guiding Principles & Experimental Rationale

The presence of the hydrochloride salt means the primary amine exists in its protonated ammonium form (-NH₃⁺). This has two key consequences for NMR analysis:

-

Deshielding Effect: The positively charged nitrogen atom is strongly electron-withdrawing, causing adjacent protons and carbons (especially at the chiral center, C1) to be "deshielded." This results in a downfield shift (higher ppm values) for their corresponding signals compared to the free amine.[2]

-

Exchangeable Protons: The three protons on the ammonium group are acidic and can exchange with deuterium atoms in protic deuterated solvents like D₂O or CD₃OD. This exchange can broaden the signal or cause it to disappear entirely.[2]

Causality Behind Experimental Choice (Solvent Selection): To definitively observe the ammonium protons, a non-exchangeable (aprotic) deuterated solvent is required. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an ideal choice as it is polar enough to dissolve the salt while preventing rapid proton exchange, allowing the -NH₃⁺ signal to be clearly resolved.[2]

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆ in a clean, dry NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A clear, particulate-free solution is essential.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of ~16 ppm.

-

Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: 512-1024 scans, relaxation delay of 2 seconds, spectral width of ~220 ppm.

-

Reference the spectrum to the DMSO-d₆ solvent peak at δ 39.52 ppm.

-

Predicted Spectral Data & Interpretation

The following tables summarize the predicted ¹H and ¹³C NMR data based on the molecular structure and established chemical shift principles.

Diagram: Structural Assignment for NMR

Caption: Structure of (S)-1-(3,4-Difluorophenyl)propan-1-amine with atom labels.

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment & Rationale |

| NH₃⁺ | ~8.7 - 9.1 | Broad Singlet | - | 3H | Protons on the positively charged nitrogen. Broad due to quadrupole moment of nitrogen and exchange. |

| H2, H5, H6 | ~7.3 - 7.7 | Multiplet | - | 3H | Aromatic protons. Complex multiplet pattern due to H-H and H-F couplings. |

| H1 | ~4.2 - 4.4 | Multiplet (Quartet-like) | J(H1-H2) ≈ 6-7 Hz | 1H | Methine proton at the chiral center. Deshielded by adjacent NH₃⁺ and aromatic ring. |

| H2a, H2b | ~1.8 - 2.0 | Multiplet | J(H2-H1) ≈ 6-7 Hz, J(H2-H3) ≈ 7.4 Hz | 2H | Methylene protons. Diastereotopic, appearing as a complex multiplet. |

| H3 | ~0.9 - 1.0 | Triplet | J(H3-H2) ≈ 7.4 Hz | 3H | Methyl protons of the ethyl group. |

Table 2: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Assignment & Rationale |

| C4 | ~151 (dd) | Aromatic carbon bonded to fluorine. Large C-F coupling. |

| C3 | ~148 (dd) | Aromatic carbon bonded to fluorine. Large C-F coupling. |

| C-ipso | ~135 | Aromatic carbon attached to the propyl chain. |

| C5 | ~124 (d) | Aromatic carbon adjacent to C-F. Smaller C-F coupling. |

| C2 (aromatic) | ~118 (d) | Aromatic carbon adjacent to C-F. Smaller C-F coupling. |

| C6 | ~117 (d) | Aromatic carbon adjacent to C-F. Smaller C-F coupling. |

| C1 | ~55-58 | Methine carbon at the chiral center. Deshielded by the NH₃⁺ group. |

| C2 | ~28-31 | Methylene carbon of the propyl chain. |

| C3 | ~10-12 | Methyl carbon of the propyl chain. |

(Note: 'd' and 'dd' refer to splitting due to C-F coupling)

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, salt-like compounds.

Guiding Principles & Experimental Rationale

In positive ion ESI-MS, the analyte is typically observed as a protonated molecule, [M+H]⁺, where 'M' is the neutral free base. Phenethylamine derivatives, including the target compound, are known to undergo characteristic in-source fragmentation.[3] The most common pathway involves the neutral loss of ammonia (NH₃) from the protonated molecule.[4][5] This occurs because the protonated amine facilitates a gas-phase intramolecular reaction, leading to a stable fragment ion.[3]

Diagram: ESI-MS Workflow and Fragmentation

Caption: Key steps in the ESI-MS analysis of the target compound.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water (50:50).

-

Chromatography (Optional but Recommended): Use a reverse-phase C18 column with a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to ensure sample purity before MS analysis. Formic acid aids in protonation.

-

MS Instrumentation: Analyze using a mass spectrometer equipped with an ESI source operating in positive ion mode.

-

Data Acquisition: Acquire full scan data over a mass range of m/z 50-500.

Predicted Spectral Data & Interpretation

-

Molecular Formula (Free Base): C₉H₁₁F₂N

-

Monoisotopic Mass (Free Base): 171.0859 Da

-

Predicted [M+H]⁺: The primary ion observed will be the protonated molecule. Its mass-to-charge ratio (m/z) will be 171.0859 + 1.0073 = 172.0932 .[6]

-

Major Fragment: The most significant fragment will result from the neutral loss of ammonia (17.0265 Da). Its m/z will be 172.0932 - 17.0265 = 155.0667 .

Table 3: Predicted ESI-MS Data

| Ion | Calculated m/z | Interpretation |

| [M+H]⁺ | 172.09 | Protonated parent molecule of the free base. |

| [M+H-NH₃]⁺ | 155.07 | Primary fragment ion from the neutral loss of ammonia.[3][5] |

| [M+Na]⁺ | 194.08 | Sodium adduct, commonly observed in ESI-MS.[6] |

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups and confirming the salt form of the compound.

Guiding Principles & Experimental Rationale

The IR spectrum of a primary amine hydrochloride is distinctly different from its free amine counterpart. The protonation of the -NH₂ group to an -NH₃⁺ group is the defining feature.[1]

-

-NH₃⁺ Stretch: Instead of the two sharp N-H stretching bands seen for a primary amine (~3300-3500 cm⁻¹), the ammonium salt displays a very broad and strong absorption envelope, typically from 3200 cm⁻¹ down to ~2800 cm⁻¹. This broadness is due to extensive hydrogen bonding in the solid state. This feature often overlaps with and obscures the C-H stretching vibrations.[1]

-

-NH₃⁺ Bending: Asymmetric and symmetric bending (scissoring) vibrations for the -NH₃⁺ group appear in the 1620-1500 cm⁻¹ region.

-

C-F Stretch: Strong absorptions in the 1300-1100 cm⁻¹ region are characteristic of C-F bonds on an aromatic ring.

-

Anion: For a hydrochloride salt, the chloride anion (Cl⁻) does not have vibrations in the mid-IR range.[1]

Experimental Protocol: FTIR Analysis

-

Sample Preparation (ATR): Place a small amount of the solid powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Apply pressure to ensure good contact and collect the spectrum over a range of 4000-600 cm⁻¹.

-

Background Correction: A background spectrum of the clean, empty ATR crystal should be collected and automatically subtracted from the sample spectrum.

Predicted Spectral Data & Interpretation

Table 4: Predicted Characteristic IR Absorption Bands

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode | Interpretation |

| 3200 - 2800 | Strong, Very Broad | N-H⁺ Stretch | Confirms the presence of the ammonium salt. Overlaps C-H stretches.[1] |

| ~3050 | Medium-Weak | Aromatic C-H Stretch | C-H vibrations of the difluorophenyl ring. |

| ~2970 | Medium-Weak | Aliphatic C-H Stretch | C-H vibrations of the propyl chain. |

| 1620 - 1500 | Medium-Strong | N-H⁺ Bending | Asymmetric and symmetric bending of the ammonium group.[7] |

| ~1520, ~1430 | Medium-Strong | Aromatic C=C Stretch | Benzene ring skeletal vibrations. |

| 1300 - 1100 | Strong | C-F Stretch | Characteristic stretching of the aryl-fluoride bonds. |

Conclusion

The collective application of NMR, MS, and IR spectroscopy provides a robust and unequivocal characterization of this compound. NMR spectroscopy offers a detailed map of the molecular skeleton, MS confirms the molecular weight and reveals characteristic fragmentation, and IR spectroscopy provides rapid confirmation of key functional groups and the compound's salt form. By understanding the principles behind each technique and the specific spectral features of this molecule, researchers can ensure the identity, purity, and structural integrity of this vital pharmaceutical intermediate.

References

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. (2020). Analytical Chemistry. [Link]

-

Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. (2015). MDPI. [Link]

-

Mass fragmentations (m/z values) of phenethylamines and tryptamines based on EI/MS, ESI/MS and MALDI/TOFMS, respectively. ResearchGate. [Link]

-

In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

-

Evaluation of Solvent Effects on Protonation Using NMR Spectroscopy: Implication in Salt Formation. (2009). PubMed. [Link]

-

Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy Online. [Link]

-

¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0003366). Human Metabolome Database. [Link]

-

Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023). InstaNerd. [Link]

-

Can the salt form of my organic compound be determined using NMR? (2018). ResearchGate. [Link]

-

IR: amines. University of Manitoba. [Link]

-

Infrared Spectroscopy. Illinois State University. [Link]

-

This compound. PubChem. [Link]

-

Organic Nitrogen Compounds II: Primary Amines. (2019). Spectroscopy Online. [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. researchgate.net [researchgate.net]

- 3. In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. PubChemLite - (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride (C9H11F2N) [pubchemlite.lcsb.uni.lu]

- 7. orgchemboulder.com [orgchemboulder.com]

An In-Depth Technical Guide to the Solubility Profile of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility profile of (S)-1-(3,4-Difluorophenyl)propan-1-amine hydrochloride, a fluorinated phenethylamine analog of interest in pharmaceutical research. In the absence of extensive public domain data for this specific molecule, this document serves as a detailed roadmap for researchers to experimentally determine its aqueous and organic solubility, pH-dependent solubility profile, and to understand the key physicochemical parameters that govern its behavior in solution. We will delve into the theoretical underpinnings of solubility for ionizable amine hydrochlorides, provide step-by-step experimental protocols for both kinetic and thermodynamic solubility assays, and discuss the interpretation of this data within the context of the Biopharmaceutics Classification System (BCS). This guide is designed to empower researchers to generate a robust and reliable solubility profile, a critical dataset for advancing drug discovery and development programs.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to create a homogenous system, is a cornerstone of pharmaceutical sciences. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability, variable therapeutic outcomes, and challenges in formulation development.

This compound belongs to the class of substituted phenethylamines, a scaffold present in numerous psychoactive and medicinal compounds.[2] The introduction of fluorine atoms to the phenyl ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, crucially, its pKa and solubility.[3][4] Understanding the precise solubility profile of this hydrochloride salt is therefore not just an academic exercise, but a critical step in assessing its potential as a drug candidate.

This guide will provide the scientific and methodological framework to thoroughly characterize the solubility of this compound.

Theoretical Framework: Understanding the Solubility of an Amine Hydrochloride

This compound is the salt of a weak base. Its solubility is therefore intrinsically linked to the pH of the surrounding medium. The key to understanding its pH-dependent solubility lies in the interplay between its intrinsic solubility (S₀) and its acid dissociation constant (pKa).

The Henderson-Hasselbalch Equation and pH-Solubility Profile

The relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of a weak base is described by the Henderson-Hasselbalch equation. For the equilibrium of the protonated amine (BH⁺) and the free base (B):

BH⁺ ⇌ B + H⁺

The total solubility (S) at a given pH is the sum of the concentration of the ionized form ([BH⁺]) and the un-ionized form ([B]). The solubility of the ionized form is generally much higher than the intrinsic solubility of the un-ionized free base (S₀). The pH-solubility profile for a basic drug typically shows low solubility at high pH (where the un-ionized form predominates) and increased solubility at low pH (where the highly soluble ionized form is dominant).[5][6]

Predicting the exact pH-solubility profile requires experimental determination of the pKa and the intrinsic solubility of the free base.

The Impact of Fluorine Substitution

The presence of two electron-withdrawing fluorine atoms on the phenyl ring is expected to influence the pKa of the amine group.[3] Specifically, the fluorine atoms will decrease the electron density on the nitrogen atom, making it a weaker base and thus lowering the pKa of its conjugate acid compared to its non-fluorinated counterpart. This shift in pKa will, in turn, affect the pH at which the transition from the less soluble free base to the more soluble protonated form occurs.

The Biopharmaceutics Classification System (BCS)

The Biopharmaceutics Classification System (BCS) is a regulatory framework that categorizes drugs based on their aqueous solubility and intestinal permeability.[7] A drug is considered "highly soluble" if its highest single therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8. Determining the solubility of this compound across this pH range is essential for its BCS classification, which has significant implications for regulatory submissions and the potential for biowaivers.[8][9]

Physicochemical Characterization: Essential Pre-requisites

Before embarking on solubility studies, it is crucial to characterize fundamental physicochemical properties of the compound.

pKa Determination

The pKa is a critical parameter for understanding and modeling the pH-solubility profile. Potentiometric titration is a standard method for its determination.

Melting Point and Polymorphism

The melting point provides an indication of the lattice energy of the solid form. The existence of different crystalline forms, or polymorphs, can significantly impact solubility.[10][11] Each polymorph will have a unique crystal lattice and, consequently, a different free energy and solubility. It is imperative to characterize the solid form used in solubility studies, typically by X-ray powder diffraction (XRPD), to ensure consistency and reproducibility of the results.

Experimental Protocols for Solubility Determination

A comprehensive solubility assessment involves determining both kinetic and thermodynamic solubility.

Kinetic Solubility Assays

Kinetic solubility is a high-throughput screening method used in early drug discovery to quickly assess the solubility of a large number of compounds.[12][13] It measures the concentration of a compound in solution after a short incubation time, starting from a concentrated stock solution (typically in DMSO).[14] The most common methods are nephelometry and direct UV/LC-MS analysis after filtration.[15][16]

This protocol outlines a typical procedure for determining kinetic solubility using nephelometry, which measures light scattering caused by precipitated particles.[15][16]

Materials and Equipment:

-

This compound

-

Dimethyl sulfoxide (DMSO), analytical grade

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well or 384-well microtiter plates

-

Nephelometer

-

Automated liquid handling system (recommended)

-

Incubator/shaker

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

-

Serial Dilution: In a microtiter plate, perform a serial dilution of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a new microtiter plate containing a larger volume (e.g., 98 µL) of PBS (pH 7.4). This results in a final DMSO concentration of 2%.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours).[14]

-

Nephelometric Measurement: Measure the light scattering in each well using a nephelometer.

-

Data Analysis: Plot the nephelometry signal against the compound concentration. The concentration at which the signal significantly increases above the baseline indicates the kinetic solubility.

Caption: Workflow for Nephelometric Kinetic Solubility Assay.

Thermodynamic Solubility Assays

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation, where the dissolved solute is in equilibrium with the undissolved solid.[17] The shake-flask method is the gold standard for determining thermodynamic solubility.[18][19]

This protocol describes the determination of thermodynamic solubility in various aqueous buffers and organic solvents.

Materials and Equipment:

-

This compound (solid powder)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4)

-

Organic solvents (e.g., methanol, ethanol, acetonitrile, acetone)

-

Glass vials with screw caps

-

Orbital shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF)

-

High-performance liquid chromatography (HPLC) system with UV or MS detector

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of each solvent (e.g., 1 mL). Ensure there is undissolved solid present.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker/incubator at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to reach equilibrium.[14]

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and quantify the concentration of the dissolved compound using a validated HPLC method.

-

Data Analysis: The measured concentration represents the thermodynamic solubility in that specific solvent at the given temperature.

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in clear and concise tables for easy comparison.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| pKa | ~8-9 | Computational prediction |

| XlogP | ~2.5 | Computational prediction |

Note: These are predicted values and require experimental verification.

Table 2: Experimental Thermodynamic Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (µM) |

| pH 1.2 Buffer | To be determined | To be determined |

| pH 4.5 Buffer | To be determined | To be determined |

| pH 6.8 Buffer | To be determined | To be determined |

| pH 7.4 Buffer | To be determined | To be determined |

| Water | To be determined | To be determined |

| Methanol | To be determined | To be determined |

| Ethanol | To be determined | To be determined |

The experimentally determined pH-solubility profile should be plotted with pH on the x-axis and the logarithm of solubility on the y-axis. This plot will visually represent the impact of pH on the compound's solubility and allow for the estimation of intrinsic solubility (S₀) and confirmation of the pKa.

Conclusion: Building a Comprehensive Solubility Profile

A thorough understanding of the solubility of this compound is fundamental to its progression as a potential drug candidate. By following the detailed protocols and theoretical framework outlined in this guide, researchers can systematically generate a comprehensive solubility profile. This includes determining its kinetic and thermodynamic solubility in various relevant media, establishing its pH-dependent solubility, and characterizing key physicochemical properties such as pKa and solid-state form. The resulting data will be invaluable for guiding formulation strategies, interpreting in vitro and in vivo study results, and ultimately, making informed decisions in the drug development process.

References

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical chemistry, 72(8), 1781–1787.

- Green, C., McKee, S., & Saunders, K. (2004). A fully automated kinetic solubility screen in 384-well plate format using nephelometry.

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of pharmaceutical sciences, 94(1), 1–16.

- Al-Ghabeish, M., & Al-Akayleh, F. (2021). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis, 194, 113783.

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

Pharmacy and Poisons Board. (2024). Biopharmaceutics Classification System (BCS) of Various Drug Substance. Retrieved from [Link]

-

Wikipedia. (2023). Biopharmaceutics Classification System. Retrieved from [Link]

-

Pion Inc. (2023). What are BCS Class II drugs?. Retrieved from [Link]

-

PubChemLite. (n.d.). (1s)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride. Retrieved from [Link]

- Dal Cason, T. A. (2012). Fluorine in psychedelic phenethylamines. Drug testing and analysis, 4(7-8), 566–589.

-

Cellets. (2022). BSC Class I APIs in oral formulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Drugs are classified as BCS-I to BCS-IV. Retrieved from [Link]

-

Pion Inc. (2023). What are BCS Class II drugs?. Retrieved from [Link]

-

ResearchGate. (n.d.). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

-

NSUWorks. (n.d.). The Effect of Fluorinated Substitution of Meso Phenyl Porphyrins on Porphyrin Basicity. Retrieved from [Link]

-

PubMed. (n.d.). Studies of polymorphism in three compounds by single crystal X-ray diffraction. Retrieved from [Link]

-

MedChemComm. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine;hydrochloride. Retrieved from [Link]

-

ResearchGate. (2014). Study of pH-dependent drugs solubility in water. Retrieved from [Link]

- Google Patents. (n.d.). Polymorph of n-ethyl-1-(3-(trifluoromethyl)phenyl)propan-2-amine hydrochloride and process for preparation thereof.

-

ResearchGate. (2017). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]

-

PubMed. (2008). Accuracy of calculated pH-dependent aqueous drug solubility. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

-

Wisdomlib. (2025). PH-dependent solubility: Significance and symbolism. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Retrieved from [Link]

-

MDPI. (2021). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Retrieved from [Link]

-